N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide” is a chemical compound with the molecular formula C18H25N3O3 and a molecular weight of 331.4161. This product is not intended for human or veterinary use and is meant for research purposes only1.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C18H25N3O31. However, the specific arrangement of these atoms and the bonds between them are not provided in the available resources.
Scientific Research Applications
Anticonvulsant Activity
Research by Kamiński et al. (2015) explored the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, aiming to discover potential anticonvulsant agents. The study highlighted molecules that demonstrated broad spectra of activity across preclinical seizure models. Compound 11, in particular, exhibited high protection without impairing motor coordination, suggesting a better safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Antibacterial Activity
Branch et al. (1987) described the synthesis and antibacterial activity of 7 beta-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl) carbonylamino] acetamido]-7 alpha-formamidocephalosporins. These compounds showed inhibition against both Gram-positive and Gram-negative bacteria, including strains producing beta-lactamase. The presence of phenyl as the aryl residue enhanced activity against Gram-negative organisms, indicating potential for treating infections caused by resistant bacteria (Branch et al., 1987).
Chemoselective Acetylation
Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. This process is significant for the complete natural synthesis of antimalarial drugs, demonstrating the chemical's utility in developing treatments for malaria (Magadum & Yadav, 2018).
Herbicide Metabolism
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their carcinogenicity in rats, exploring the complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine. The study provides insights into the metabolic processing of these herbicides, which are used in agriculture, and their potential risks (Coleman et al., 2000).
Anticancer Drug Development
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. The synthesis and molecular docking analysis indicate the compound's potential as an anticancer drug, emphasizing the importance of such molecules in developing new cancer treatments (Sharma et al., 2018).
properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-3-5-6-14-7-9-15(10-8-14)19-16(22)13-21-12-11-20(4-2)17(23)18(21)24/h7-10H,3-6,11-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUUMCLNYKAYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(C(=O)C2=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.